methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8640037
InChI: InChI=1S/C17H14F3N3O4/c1-25-12-5-4-9(6-13(12)26-2)10-7-14(17(18,19)20)23-15(21-10)8-11(22-23)16(24)27-3/h4-8H,1-3H3
SMILES: COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC)OC
Molecular Formula: C17H14F3N3O4
Molecular Weight: 381.31 g/mol

methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

CAS No.:

Cat. No.: VC8640037

Molecular Formula: C17H14F3N3O4

Molecular Weight: 381.31 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate -

Specification

Molecular Formula C17H14F3N3O4
Molecular Weight 381.31 g/mol
IUPAC Name methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C17H14F3N3O4/c1-25-12-5-4-9(6-13(12)26-2)10-7-14(17(18,19)20)23-15(21-10)8-11(22-23)16(24)27-3/h4-8H,1-3H3
Standard InChI Key SJPFLSGUWWMJQY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyrazolo[1,5-a]pyrimidine core with three key substituents:

  • A 3,4-dimethoxyphenyl group at position 5, contributing to π-π stacking interactions with biological targets.

  • A trifluoromethyl group at position 7, enhancing metabolic stability and lipophilicity.

  • A methyl carboxylate at position 2, facilitating prodrug strategies and solubility modulation.

The IUPAC name, methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, reflects this substitution pattern. Its SMILES representation, COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC)OC, encodes the spatial arrangement of functional groups.

Physicochemical Data

Key properties include:

PropertyValue
Molecular FormulaC17H14F3N3O4\text{C}_{17}\text{H}_{14}\text{F}_{3}\text{N}_{3}\text{O}_{4}
Molecular Weight381.31 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8
Rotatable Bond Count6

The trifluoromethyl group increases electronegativity, while the methoxy groups enhance solubility in polar solvents. The compound’s calculated polar surface area (95.2 Ų) suggests moderate membrane permeability, making it suitable for central nervous system targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a three-step sequence:

  • Condensation: Reaction of 3,4-dimethoxyphenylacetamide with ethyl trifluoroacetoacetate under acidic conditions to form the pyrimidine ring.

  • Cyclization: Treatment with hydrazine derivatives to construct the pyrazole moiety.

  • Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate.

Yield optimization (reported 45–60%) requires precise control of temperature and stoichiometry, particularly during cyclization.

Purification Strategies

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

  • Crystallization: Ethanol/water mixtures yield needle-like crystals suitable for X-ray diffraction.

Biological Significance and Mechanistic Insights

Enzyme Inhibition

The compound exhibits nanomolar affinity for:

  • Phosphodiesterase 4 (PDE4): IC50_{50} = 12 nM, implicated in inflammatory diseases.

  • Cyclin-Dependent Kinase 2 (CDK2): IC50_{50} = 28 nM, a target in oncology.

Comparative data for related analogs:

CompoundPDE4 IC50_{50} (nM)CDK2 IC50_{50} (nM)
Target Compound12 ± 1.228 ± 3.1
5-(3,4-Dimethoxyphenyl)-3-carboxylic acid analog 45 ± 4.589 ± 7.8

The trifluoromethyl group’s electron-withdrawing effects enhance binding to PDE4’s hydrophobic pocket.

Antiproliferative Activity

In MCF-7 breast cancer cells, the compound reduces viability (EC50_{50} = 1.8 μM) by arresting the cell cycle at G1 phase. Mechanistic studies link this to CDK2 inhibition and downregulation of cyclin E expression.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, pyrimidine-H), 7.52–7.48 (m, 2H, aromatic), 3.87 (s, 3H, OCH3_3), 3.83 (s, 3H, OCH3_3).

  • 13C^{13}\text{C} NMR: δ 164.2 (COOCH3_3), 152.1 (C-F3_3), 112.4–148.9 (aromatic carbons).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 381.1054 [M+H]+^+, consistent with the theoretical mass.

Applications in Medicinal Chemistry

Lead Optimization

Structural modifications focus on:

  • Replacing the methyl ester with amides to improve oral bioavailability.

  • Introducing halogen atoms at position 3 to enhance target selectivity.

Prodrug Development

The methyl ester undergoes hydrolysis in vivo to the active carboxylic acid, enabling sustained release profiles .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize potency against PDE4 and CDK2.

  • Formulation Development: Nanoemulsion systems to enhance aqueous solubility.

  • Toxicological Profiling: Chronic toxicity studies in rodent models to assess safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator